One of the key features of Bibo 3304 trifluoroacetate is its high affinity for the Y1 receptor. Studies have shown that it binds to the human and rat Y1 receptors with IC50 values (concentration for 50% inhibition) of 0.38 nM and 0.72 nM, respectively []. Furthermore, it displays remarkable selectivity for the Y1 receptor, exhibiting over 2600-fold greater affinity compared to the Y2, Y4, and Y5 subtypes []. This selectivity allows researchers to specifically target the Y1 receptor and investigate its role in various physiological processes.
A significant area of research utilizing Bibo 3304 trifluoroacetate focuses on feeding behavior. Studies in rodents have demonstrated that central administration of this compound effectively inhibits both NPY-induced and fasting-induced feeding []. This suggests that the Y1 receptor plays a crucial role in stimulating appetite and regulating food intake.
Another area of investigation explores the role of the Y1 receptor in anxiety. Research indicates that Bibo 3304 trifluoroacetate can antagonize the anxiolytic-like effects of NPY []. This suggests that Y1 receptor signaling may contribute to anxiety regulation, and further research using Bibo 3304 trifluoroacetate could help elucidate the mechanisms behind this function.
BIBO 3304 trifluoroacetate is a synthetic compound recognized primarily for its role as a high-affinity antagonist of the neuropeptide Y receptor Y1. Its chemical formula is C₃₃H₃₅N₇O₃·2CF₃CO₂H, with a molecular weight of 757.69 g/mol. The compound exhibits significant selectivity for the Y1 receptor over other neuropeptide Y receptors, such as Y2, Y4, and Y5, with inhibition constant (IC₅₀) values of 0.38 nM and 0.72 nM for human and rat receptors, respectively . BIBO 3304 trifluoroacetate is typically utilized in research settings to explore neuropeptide signaling pathways and their implications in various physiological processes.
BIBO 3304 trifluoroacetate primarily engages in competitive inhibition at the neuropeptide Y receptor Y1. This interaction can lead to various downstream effects, including modulation of feeding behavior and anxiolytic responses. The compound's ability to inhibit neuropeptide Y-induced feeding in vivo further underscores its pharmacological relevance . Additionally, it may participate in other biochemical pathways involving receptor-mediated signaling, although specific secondary reactions are less documented.
The biological activity of BIBO 3304 trifluoroacetate is largely attributed to its antagonistic effects on the neuropeptide Y receptor Y1. Research indicates that it effectively inhibits NPY-induced feeding behaviors and can counteract the anxiolytic-like effects of neuropeptide Y . The compound's selectivity makes it a valuable tool in studying the physiological roles of neuropeptide Y, particularly in appetite regulation and anxiety modulation.
The synthesis of BIBO 3304 trifluoroacetate involves multiple steps typical of complex organic synthesis. While specific proprietary methods are not publicly detailed, it generally includes:
Detailed methodologies may vary among manufacturers but typically adhere to established organic synthesis protocols.
BIBO 3304 trifluoroacetate has several applications in scientific research:
Interaction studies involving BIBO 3304 trifluoroacetate focus on its binding affinity and selectivity towards various neuropeptide receptors. The compound demonstrates over 2600-fold selectivity for the Y1 receptor compared to other neuropeptide Y receptors (Y2, Y4, and Y5) which allows researchers to delineate specific pathways influenced by neuropeptides . Such studies are crucial for understanding the physiological roles of neuropeptides in appetite regulation, stress response, and other behavioral phenomena.
BIBO 3304 trifluoroacetate can be compared with several other compounds that also target neuropeptide receptors. Here are some similar compounds:
| Compound Name | Receptor Target | Selectivity | IC₅₀ (nM) |
|---|---|---|---|
| BIBO 3304 | Neuropeptide Y Y1 | High selectivity over other NPY receptors | 0.38 (human) |
| CYC-116 | Neuropeptide Y Y1 | Moderate selectivity | ~100 |
| PYY(3-36) | Neuropeptide Y Y2 | Selective for Y2 | ~50 |
| Liraglutide | GLP-1 receptor | High selectivity | ~10 |
BIBO 3304 trifluoroacetate stands out due to its exceptional selectivity for the Y1 receptor and its potent inhibitory effects at low concentrations, making it particularly valuable in research settings focused on appetite control and anxiety modulation .
The retrosynthetic approach to BIBO 3304 trifluoroacetate follows established principles for complex argininamide synthesis, requiring careful disconnection of the molecule into synthetically accessible building blocks while maintaining stereochemical integrity [1] [2]. The target molecule can be strategically disconnected at key amide bonds to reveal the essential synthetic intermediates.
The synthetic route to BIBO 3304 trifluoroacetate relies on several critical building blocks that must be assembled with precise stereochemical control [3] [4]. The L-arginine derivative serves as the core amino acid scaffold, providing the essential guanidine functionality that defines the pharmacological profile of the compound. This building block requires maintenance of the R-configuration at the α-carbon throughout all synthetic transformations to preserve biological activity [5] [6].
Diphenylacetic acid functions as a key protecting and modifying group, introducing the bulky aromatic system that contributes to the receptor selectivity profile [3] [7]. While this component lacks stereogenic centers, its steric bulk influences the overall conformational preferences of the molecule and must be incorporated through efficient coupling protocols that avoid unwanted side reactions.
The 4-[(carbamoylamino)methyl]benzylamine component represents the terminal amide coupling partner, incorporating essential urea functionality [3] [8]. This building block presents particular synthetic challenges due to the potential for epimerization during coupling reactions, necessitating the use of specialized coupling conditions and protecting group strategies [9] [10].
Protected guanidine synthons serve as crucial intermediates for stereoselective guanidine formation [2] [9]. These intermediates require careful synthetic protocols to ensure the correct stereochemical outcome, often employing specialized guanylating agents such as protected thiourea derivatives or pyrazole-1-carboxamidines [2].
Activated carboxylic acid intermediates function as electrophilic coupling components for amide bond formation [10] [11]. The activation conditions must be carefully optimized to avoid racemization while maintaining sufficient reactivity for efficient coupling reactions [12] [13].
Stereochemical control represents one of the most critical aspects of BIBO 3304 trifluoroacetate synthesis, as the biological activity is intimately dependent on the correct three-dimensional arrangement of functional groups [14] [15]. The maintenance of the R-configuration at the arginine α-carbon requires the implementation of specialized coupling protocols that minimize the risk of epimerization.
The synthesis employs protecting group strategies that enable selective manipulation of functional groups while preserving stereochemical integrity [15]. Commonly used protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) systems, which provide orthogonal protection strategies for complex synthetic sequences [2] [9].
Coupling reactions utilize advanced activation methodologies to ensure high stereochemical fidelity [11] [12]. These include the use of specialized coupling reagents such as 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which minimize racemization through the formation of highly reactive yet stereochemically stable intermediates [9] [13].
The guanidine formation step requires particular attention to stereochemical control, often employing conditions that favor the desired stereoisomer through kinetic or thermodynamic control [2] [9]. This may involve the use of chiral auxiliaries or stereoselective catalytic systems that ensure the correct absolute configuration of the final product [10].
The transition from laboratory-scale to industrial-scale synthesis of BIBO 3304 trifluoroacetate requires comprehensive optimization of reaction conditions to maintain product quality while achieving economic viability [16] [17]. Large-scale synthesis presents unique challenges related to heat and mass transfer, reaction kinetics, and process safety considerations.
Solvent selection plays a crucial role in determining the success of large-scale peptide synthesis operations [18] [19]. For BIBO 3304 trifluoroacetate synthesis, optimized solvent systems typically employ mixed solvent approaches that balance solubility, reaction kinetics, and economic considerations.
Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) represent the primary solvent choices for peptide synthesis operations [18] [20]. A mixed DMF/NMP system in a 3:1 ratio has been demonstrated to provide 15-25% yield improvements over single solvent systems while maintaining excellent solvation properties for both resin-bound and solution-phase intermediates [18] [21].
The reaction kinetics in these optimized solvent systems show enhanced coupling rates due to improved solvation of reactive intermediates [21] [13]. Temperature control becomes critical at large scale, with optimal coupling temperatures maintained between 25-40°C to balance reaction rate against the formation of side products [21] [22]. Higher temperatures increase the risk of epimerization and other unwanted side reactions that can compromise product quality.
Solvent recovery and recycling become economically critical considerations at industrial scale [19] [22]. The implementation of efficient distillation and purification protocols for solvent recovery can significantly reduce operating costs while minimizing environmental impact [19]. Modern green chemistry approaches also explore alternative solvents such as propylene carbonate, which can replace traditional solvents while maintaining comparable reaction performance [22].
Catalytic systems play an essential role in optimizing the efficiency of large-scale BIBO 3304 trifluoroacetate synthesis [11] [12]. Advanced coupling catalysts enable faster reaction rates, higher yields, and improved stereochemical control compared to traditional uncatalyzed approaches.
Palladium-catalyzed cross-coupling reactions have found application in the formation of carbon-nitrogen bonds during argininamide synthesis [11] [23]. These catalytic systems typically operate at loadings of 0.1-0.5 mol%, providing optimal efficiency while maintaining economic viability [11]. Catalyst recovery and recycling protocols become important considerations for large-scale operations, often involving heterogeneous catalyst systems that enable easy separation and reuse.
Specialized peptide coupling catalysts based on organocatalytic principles offer advantages in terms of mild reaction conditions and reduced metal contamination [24] [12]. These systems often employ histidine-derived catalysts or antibody-based catalytic systems that can accelerate peptide bond formation while maintaining high stereochemical fidelity [24] [12].
The optimization of catalytic loading requires careful balance between reaction efficiency and economic considerations [11] [13]. Higher catalyst loadings generally provide faster reaction rates and higher yields, but the increased cost and potential for metal contamination must be weighed against these benefits [11]. Process development typically involves systematic optimization studies to identify the minimum effective catalyst loading for each specific transformation.
The purification of BIBO 3304 trifluoroacetate requires sophisticated analytical and preparative techniques to achieve the stringent purity standards required for pharmaceutical applications [25] [26]. Quality control protocols must address identity confirmation, purity assessment, and impurity profiling to ensure batch-to-batch consistency and regulatory compliance.
High-Performance Liquid Chromatography serves as the primary analytical tool for purity assessment and purification of BIBO 3304 trifluoroacetate [25] [26] [27]. The development of robust HPLC methods requires careful optimization of chromatographic conditions to achieve baseline separation of the target compound from potential impurities and degradation products.
Analytical HPLC methods typically employ C18 reversed-phase columns (250 x 4.6 mm, 5 μm particle size) with mobile phase systems consisting of 0.1% trifluoroacetic acid in water (mobile phase A) and 0.1% trifluoroacetic acid in acetonitrile (mobile phase B) [28] [26] [27]. The gradient profile typically runs from 5-95% mobile phase B over 30 minutes at a flow rate of 1.0 mL/min, providing excellent resolution between the target compound and potential impurities [29] [27].
Detection is performed primarily at 214 nm, which provides maximum sensitivity for peptide detection, with secondary monitoring at 280 nm for aromatic-containing impurities [26] [27] [30]. The analytical method must demonstrate resolution greater than 2.0 between major peaks to ensure accurate quantification of impurities [30] [31].
Preparative HPLC purification employs larger scale columns (250 x 21.2 mm, 10 μm particle size) with proportionally scaled flow rates of 20 mL/min [32] [26]. The gradient profile is typically optimized for the specific impurity profile of each batch, often employing a shallower gradient (20-60% mobile phase B over 45 minutes) to maximize resolution and recovery [32] [25].
Quality standards require that the HPLC purity specification be greater than 97% with no single impurity exceeding 1% for first Good Manufacturing Practice lots [25] [33]. These specifications become more stringent as the development progresses toward commercial production, often requiring purities greater than 98% with individual impurity limits below 0.5% [33] [34].
The formation and stabilization of the trifluoroacetate salt form represents a critical aspect of BIBO 3304 synthesis, as the counterion significantly influences the physical and chemical properties of the final product [35] [36] [37]. Trifluoroacetate salts are commonly formed during HPLC purification using trifluoroacetic acid-containing mobile phases, but optimization of the salt formation process is essential for achieving consistent product quality.
Direct trifluoroacetate salt formation involves treatment of the free base form with two equivalents of trifluoroacetic acid in an appropriate organic solvent [35] [36]. This approach provides direct formation with high purity but requires careful stoichiometry control to avoid excess acid that could lead to product degradation or analytical interference [35] [37].
Counterion exchange from hydrochloride salts offers an alternative approach that can remove other halide impurities while forming the desired trifluoroacetate salt [35] [36]. This process typically involves treatment with ion exchange resins followed by trifluoroacetic acid addition, but requires an additional purification step that can impact overall yield [36] [37].
Lyophilization from trifluoroacetic acid solutions provides an effective method for producing stable amorphous solids with consistent water content [35] [36]. The process involves dissolution of the purified compound in aqueous trifluoroacetic acid followed by freeze-drying under controlled conditions [35]. While this approach produces highly stable products, it requires specialized equipment and extended processing times [36].
Crystallization optimization can be employed to control particle size and morphology of the trifluoroacetate salt [36] [37]. Controlled precipitation from trifluoroacetic acid-containing solvent systems allows manipulation of the physical properties of the final product, but may require extensive optimization for each batch to ensure consistent results [37].
Bibo 3304 trifluoroacetate demonstrates exceptional selectivity for the neuropeptide Y receptor subtype Y1, with remarkable discrimination against other receptor subtypes in the neuropeptide Y family [1] [2]. The compound exhibits subnanomolar binding affinity for the Y1 receptor, with half-maximal inhibitory concentration values of 0.38 ± 0.06 nanomolar for human Y1 receptors and 0.72 ± 0.42 nanomolar for rat Y1 receptors [2] [3]. This represents one of the highest affinities reported for any neuropeptide Y receptor antagonist, positioning Bibo 3304 trifluoroacetate as a premier pharmacological tool for Y1 receptor characterization [1] [4].
The selectivity profile of Bibo 3304 trifluoroacetate reveals extraordinary discrimination against other neuropeptide Y receptor subtypes. Competition binding studies demonstrate that the compound shows no measurable affinity for Y2, Y4, or Y5 receptors across multiple species, with half-maximal inhibitory concentration values exceeding 1000 nanomolar for all non-Y1 subtypes [2] [5]. This translates to greater than 2600-fold selectivity for Y1 receptors over Y2, Y4, and Y5 subtypes, making it one of the most selective neuropeptide Y receptor ligands available [1] [4] [6].
Detailed pharmacological characterization in transfected cell systems confirms the exceptional selectivity profile. In human embryonic kidney 293 cells transfected with individual neuropeptide Y receptor complementary deoxyribonucleic acid constructs, Bibo 3304 trifluoroacetate demonstrated high-affinity competition for radiolabeled ligand binding only at Y1 receptor-expressing cells [7]. No significant binding displacement was observed in cells expressing Y2, Y4, or Y5 receptor subtypes, even at micromolar concentrations of the compound [7] [8].
Table 1: Comparative Binding Affinity of Bibo 3304 Trifluoroacetate Across Neuropeptide Y Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Binding Affinity | Selectivity Fold |
|---|---|---|---|
| Y1 (Human) | 0.38 | High | - |
| Y1 (Rat) | 0.72 | High | 1.9-fold vs human Y1 |
| Y2 (Human) | >1000 | No binding | >2600-fold |
| Y4 (Human) | >1000 | No binding | >2600-fold |
| Y4 (Rat) | >1000 | No binding | >2600-fold |
| Y5 (Human) | >1000 | No binding | >2600-fold |
| Y5 (Rat) | >1000 | No binding | >2600-fold |
Investigation of species-specific binding characteristics reveals consistent high-affinity interactions across mammalian species, though with subtle variations in binding kinetics. Human Y1 receptors show marginally higher affinity for Bibo 3304 trifluoroacetate compared to rat Y1 receptors, with approximately 1.9-fold difference in half-maximal inhibitory concentration values [2] [3]. This species variation is relatively modest compared to the dramatic selectivity observed between receptor subtypes within the same species [9].
Studies in guinea pig preparations demonstrate that Bibo 3304 trifluoroacetate maintains its Y1 receptor selectivity across phylogenetically distant mammalian species [9]. In guinea pig transfected cell preparations, the compound displayed nanomolar affinity for Y1 receptors with a dissociation constant of 1.1 ± 0.2 nanomolar, while showing no significant affinity for Y2 or Y5 receptor subtypes [9]. This cross-species consistency suggests that the binding determinants for Bibo 3304 trifluoroacetate are highly conserved across mammalian Y1 receptors [9].
Binding kinetics studies reveal that equilibrium binding is achieved rapidly at physiological temperatures. Radioligand displacement experiments demonstrate that specific binding reaches equilibrium within 10 minutes at room temperature and remains stable for extended periods [10]. The association and dissociation rates suggest a binding mechanism consistent with competitive antagonism at the orthosteric binding site [10].
Table 2: Species-Specific Variations in Bibo 3304 Trifluoroacetate Receptor Binding Kinetics
| Species | Y1 Receptor IC50 (nM) | Cell Line/Preparation | Experimental Method | Selectivity Profile |
|---|---|---|---|---|
| Human | 0.38 ± 0.06 | SK-N-MC cells | Competition binding | >2600-fold vs Y2/Y4/Y5 |
| Rat | 0.72 ± 0.42 | Transfected HEK293 | Radioligand binding | >2600-fold vs Y2/Y4/Y5 |
| Guinea Pig | 1.1 ± 0.2 | Transfected cells | Competition binding | High vs Y2/Y5 |
| Mouse | Not determined | - | - | - |
Comprehensive radioligand displacement studies establish that Bibo 3304 trifluoroacetate functions as a competitive antagonist at neuropeptide Y Y1 receptors through direct competition at the orthosteric binding site [10] [9]. Multiple radioligand systems have been employed to characterize the binding mechanism, including iodine-125 labeled peptide YY, iodine-125 labeled leucine-31 proline-34 peptide YY, and iodine-125 labeled GR231118 [10].
In rat brain membrane preparations, Bibo 3304 trifluoroacetate completely displaces specific binding of iodine-125 labeled leucine-31 proline-34 peptide YY with high affinity, yielding dissociation constant values in the subnanomolar range [7] [10]. The displacement curves follow classical competitive inhibition kinetics, with Hill coefficients approaching unity, indicating interaction with a single class of binding sites [7]. No evidence of allosteric modulation has been observed, as displacement curves do not show the characteristic incomplete displacement or biphasic kinetics associated with non-competitive mechanisms [10].
Autoradiographic studies using iodine-125 labeled GR231118 demonstrate that Bibo 3304 trifluoroacetate blocks approximately 95% of specific radioligand binding in most brain regions [10]. The small percentage of Bibo 3304 trifluoroacetate-insensitive binding likely represents labeling of Y4 receptor subtypes, which have lower affinity for the compound [10]. This pattern is consistent with competitive antagonism at Y1 receptors and confirms the absence of allosteric binding sites [10].
Saturation binding experiments in the presence of varying concentrations of Bibo 3304 trifluoroacetate show characteristic rightward shifts in binding isotherms without changes in maximum binding capacity [11]. This kinetic signature definitively establishes competitive rather than allosteric antagonism [11]. The competitive nature of inhibition has been confirmed across multiple cell systems and radioligand preparations [7] [11] [10].
Table 4: Radioligand Displacement Assay Methodologies with Bibo 3304 Trifluoroacetate
| Radioligand | Displacement Efficiency | Competition Type | Binding Site Population | Ki Value (nM) |
|---|---|---|---|---|
| [¹²⁵I]-PYY | Complete | Competitive | Y1-specific | 0.2 ± 0.04 |
| [¹²⁵I]-[Leu³¹,Pro³⁴]PYY | >95% | Competitive | Y1-specific | 0.38 ± 0.06 |
| [¹²⁵I]-GR231118 | 95% | Competitive | Predominantly Y1 | High affinity |
| [³H]-NPY | Complete | Competitive | Y1-specific | Subnanomolar |
Functional characterization of Bibo 3304 trifluoroacetate in second messenger systems confirms its role as a competitive functional antagonist without intrinsic agonist activity [13]. In SK-N-MC neuroblastoma cells, which endogenously express Y1 receptors, neuropeptide Y-induced inhibition of cyclic adenosine monophosphate synthesis is dose-dependently antagonized by Bibo 3304 trifluoroacetate [14]. The compound shows no agonistic properties when tested alone at concentrations up to 1 micromolar [15] [14].
Detailed analysis of cyclic adenosine monophosphate inhibition reveals that Bibo 3304 trifluoroacetate produces parallel rightward shifts in neuropeptide Y concentration-response curves without depression of maximum responses [14] . The antagonist produces a pKb value of 9.1 ± 0.4 in this system, correlating well with binding affinity measurements [14]. This functional potency confirms that binding affinity translates directly to functional antagonism without complications from receptor reserve or amplification effects .
Studies utilizing guanosine triphosphate gamma sulfur binding assays demonstrate that Bibo 3304 trifluoroacetate blocks neuropeptide Y-stimulated G protein activation [16]. The compound shows no intrinsic efficacy for G protein activation, confirming its neutral antagonist properties [16]. Concentration-response relationships for G protein activation inhibition mirror those observed in binding studies, providing additional evidence for competitive antagonism [16].
Calcium mobilization studies in primary cell preparations reveal that Bibo 3304 trifluoroacetate effectively blocks neuropeptide Y-induced intracellular calcium changes [17]. The antagonism is surmountable with increased neuropeptide Y concentrations, consistent with competitive inhibition [17]. No allosteric modulation of calcium signaling kinetics has been observed, further supporting direct competitive antagonism at the orthosteric site [17].
Table 3: Functional Antagonism of Bibo 3304 Trifluoroacetate in Second Messenger Systems
| Assay Type | Cell System | Bibo 3304 Concentration | pKb/IC50 Value | Mechanism |
|---|---|---|---|---|
| cAMP Inhibition | SK-N-MC cells | 100 nM | 9.1 ± 0.4 | Competitive antagonism |
| IP Accumulation | HEK293-Y1R | 10⁻⁶ M | Antagonistic | Functional antagonism |
| GTPγS Binding | Membrane preparations | Variable | Competitive | Competitive binding |
| Calcium Mobilization | Primary cells | Variable | Inhibitory | Signal reduction |